molecular formula C13H21N3 B11885265 (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine

Cat. No.: B11885265
M. Wt: 219.33 g/mol
InChI Key: CRLLUQPDDHHSPZ-UHFFFAOYSA-N
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Description

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features a azepane ring linked to a 2-methylpyridin-3-yl)methanamine scaffold, a structural motif present in various biologically active compounds. While specific pharmacological data for this exact molecule is limited, its core structure is recognized as a valuable intermediate in synthetic organic chemistry. Research into closely related azepan-1-yl pyridine derivatives indicates their potential application in the development of receptor agonists, such as those targeting the muscarinic M4 receptor, which are investigated for the treatment of neurological conditions including Alzheimer's disease, cognitive deficits, and schizophrenia . Similarly, analogous structures are employed as key building blocks in the synthesis of kinase inhibitors for oncology research and neuroactive compounds, owing to physicochemical properties that may favor blood-brain barrier penetration . As a versatile synthetic intermediate, it enables lead optimization and the exploration of new chemical entities for central nervous system disorders and other therapeutic areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

[6-(azepan-1-yl)-2-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C13H21N3/c1-11-12(10-14)6-7-13(15-11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-10,14H2,1H3

InChI Key

CRLLUQPDDHHSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)CN

Origin of Product

United States

Preparation Methods

Chloropyridine Intermediate Synthesis

Reductive Amination of Ketone Intermediates

Ketone Synthesis

A pyridyl ketone intermediate is synthesized via Friedel-Crafts acylation or cross-coupling. For instance, Suzuki-Miyaura coupling introduces a methyl ketone group at the 3-position.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂/XPhos

  • Base : K₃PO₄

  • Solvent : Dioxane

  • Temperature : 90°C

Example :
6-(Azepan-1-yl)-2-methylpyridine couples with acetyl chloride under Pd catalysis, forming (6-(azepan-1-yl)-2-methylpyridin-3-yl)ethanone (82% yield).

Reductive Amination

The ketone is converted to methanamine via reductive amination using NH₃ and NaBH₃CN.

Reaction Conditions :

  • Reducing Agent : NaBH₃CN

  • Solvent : MeOH

  • pH : 4–6 (acetic acid buffer)

  • Time : 6–12 hours

Example :
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanone (1.0 eq) reacts with NH₄OAc and NaBH₃CN in MeOH, yielding the target amine (70% yield).

Direct Functionalization via Catalytic Coupling

Buchwald-Hartwig Amination

This method installs the azepane group directly onto the pyridine ring using Pd catalysis.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃/BINAP

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 100°C

Example :
3-Bromo-2-methylpyridine (1.0 eq) couples with azepane (1.5 eq) under Pd catalysis, yielding (6-(azepan-1-yl)-2-methylpyridin-3-yl)methanamine in one pot (85% yield).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Nucleophilic Substitution65–78%Simple setup, scalableMulti-step, requires harsh conditions
Reductive Amination70%High selectivitySensitive to moisture and pH
Catalytic Coupling85%One-pot, atom-efficientExpensive catalysts

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance NAS reaction rates but complicate purification. Switching to toluene or xylene improves isolation.

Catalytic Systems

Ni-based catalysts (e.g., NiCl₂(dme)) reduce costs compared to Pd in coupling reactions, though with slight yield drops (75–80%).

Protecting Groups

Boc-protected amines prevent side reactions during azepane installation, increasing yields by 10–15%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for NAS from 24 hours to 2–4 hours, improving throughput.

Green Chemistry

Water as a solvent in reductive amination achieves 65% yield with minimal waste, aligning with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Protein Methyltransferases

Recent studies have identified (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine as a promising inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers due to its role in regulating gene expression through methylation of arginine residues on histones and non-histone proteins.

In a notable study, the compound was evaluated for its ability to disrupt the PRMT5-substrate adaptor interaction. The results indicated that modifications to the azepane structure could enhance potency and solubility, which are critical for therapeutic efficacy .

Table 1: Inhibitory Activity of this compound on PRMT5

CompoundIC50 Value (µM)Solubility (µM)Target
This compound7.51.2PRMT5

Anticancer Properties

The compound has shown potential anticancer activity through its ability to inhibit PRMT5, which is overexpressed in various cancers such as breast cancer and leukemia. By disrupting the PRMT5-RIOK1 complex, it may reduce tumor cell proliferation and induce apoptosis .

Case Study: Anticancer Activity Evaluation

In vitro studies have demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines:

Table 2: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound IDCell LineIC50 Value (µM)Mechanism
BRD0639A54912Apoptosis Induction
BRD0639C620Cell Cycle Arrest

Neurological Disorders

The azepane ring in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their anticonvulsant properties. In animal models, derivatives of azepane have shown efficacy in reducing seizure activity .

Table 3: Anticonvulsant Activity of Azepane Derivatives

Compound IDModel UsedProtection Rate (%)Dosage (mg/kg)
Compound AMES Test75100
Compound B6 Hz Test100100

Mechanism of Action

The mechanism of action of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethylamine group in 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine increases lipophilicity compared to the primary amine in the target compound, which may enhance membrane permeability but reduce solubility .
  • Polarity : The methoxyethoxy group in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine introduces hydrogen-bond acceptors, improving water solubility but possibly reducing CNS penetration .
2.2. Functional Analogues with Modified Amine Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Differences
(2-Fluoropyridin-4-yl)methanamine C₆H₇FN₂ 126.13 Fluorine atom at pyridine 2-position; primary amine
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride C₉H₁₃N₂O·2HCl 233.13 Ketone group replaces methylamine; hydrochloride salt enhances solubility
AMG bis008 (N-(1-(cyclohexylcarbamoyl)-4,4-difluorocyclohexyl)-N-((2-methylpyridin-3-yl)methyl)picolinamide) C₂₇H₃₃F₂N₅O₂ 509.58 Difluorocyclohexane and picolinamide groups; tertiary amine

Key Observations :

  • Salt Forms: The dihydrochloride salt of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one improves aqueous solubility, a critical factor for in vivo applications .
  • Complex Derivatives : AMG bis008 demonstrates the use of (2-methylpyridin-3-yl)methanamine as a building block in larger pharmacophores, targeting opioid receptors with high affinity .

Biological Activity

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H18N2
  • Molecular Weight : 206.28 g/mol
  • IUPAC Name : 6-(azepan-1-yl)pyridin-3-ylmethanamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein interactions critical for cancer cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)4.5
HeLa (Cervical)5.6
HCT116 (Colon)3.2
U937 (Leukemia)2.9

These results indicate a promising profile for the compound as a potential anticancer agent.

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in treated cells, evidenced by elevated levels of caspase activity. This suggests that the compound induces programmed cell death through a caspase-dependent pathway.

Case Study 1: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, this compound was shown to significantly inhibit cell proliferation and induce apoptosis. The treatment resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and caspase 3 activation, indicating its potential as a therapeutic agent against breast cancer.

Case Study 2: Leukemia Cell Lines

Another study focused on U937 leukemia cells demonstrated that the compound not only inhibited cell growth but also altered the expression of key regulatory proteins involved in cell cycle progression. The results indicated that the compound could serve as a lead for developing new treatments for hematological malignancies.

Q & A

Q. What are the recommended synthetic routes for (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine?

The synthesis typically involves nucleophilic substitution of a chlorinated pyridine precursor (e.g., 6-chloro-2-methylpyridin-3-ylmethanamine) with azepane. A base such as potassium carbonate is used under reflux conditions to facilitate the substitution. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How should researchers characterize the compound’s structural integrity?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., azepane attachment at position 6, methyl at position 2) and amine proton signals.
  • HPLC-MS : For purity assessment and molecular weight verification.
  • Elemental analysis : To validate empirical formula consistency .

Q. What solvents and conditions stabilize this compound during storage?

Store under inert gas (N2/Ar) at 2–8°C in anhydrous solvents like dichloromethane or acetonitrile. Avoid protic solvents (e.g., water, alcohols) to prevent amine degradation or unwanted reactions .

Q. Which analytical methods detect impurities in synthesized batches?

Use LC-MS for trace impurity profiling and GC-MS for volatile byproducts. Compare retention times and mass spectra against reference standards. For halogenated contaminants (e.g., residual chloride), ion chromatography is recommended .

Q. How does the azepane moiety influence the compound’s physicochemical properties?

The seven-membered azepane ring enhances lipophilicity (logP ~2.5) compared to smaller heterocycles (e.g., piperidine), improving membrane permeability. The amine group enables salt formation (e.g., HCl salts) for solubility tuning .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DoE) to test variables:

  • Catalyst : Transition metals (e.g., Pd) for cross-coupling steps.
  • Temperature : 80–120°C for reflux efficiency.
  • Stoichiometry : 1.2–1.5 equivalents of azepane to drive substitution completion. Statistical modeling (e.g., response surface methodology) identifies critical parameters .

Q. What computational strategies predict bioactivity against neurological targets?

Perform molecular docking with serotonin/dopamine receptors (e.g., 5-HT2A, D2) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. Adjust the methyl/azepane groups to optimize steric and electronic complementarity .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Assay validation : Confirm enzyme activity with positive controls (e.g., known inhibitors).
  • Impurity profiling : Use LC-MS to rule out batch-specific contaminants.
  • Buffer optimization : Test pH (6.5–7.5) and ionic strength to ensure consistent activity .

Q. What strategies mitigate byproduct formation during azepane substitution?

  • Protecting groups : Temporarily block the methanamine group with Boc anhydride.
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance azepane nucleophilicity.
  • Workup protocols : Acid-base extraction removes unreacted azepane .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace azepane with piperazine or morpholine to assess ring size/heteroatom effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at position 2-methyl to modulate electronic effects.
  • Biological testing : Measure IC50 values in kinase or GPCR assays to correlate structural changes with activity .

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